N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, benzothiophene, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethylcarbamoyl intermediate, which is then coupled with a tetrahydrobenzothiophene derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzothiophene moiety can be reduced to form tetrahydrobenzothiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted furan, benzothiophene, and benzofuran derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and benzofuran moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzothiophene component may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]oxolane-2-carboxamide
- 2,5-bis(furan-2-ylmethylcarbamoyl)terephthalic acid
- N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of furan, benzothiophene, and benzofuran moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-14-9-10-19-18(12-14)15(2)22(31-19)24(29)27-25-21(17-7-3-4-8-20(17)32-25)23(28)26-13-16-6-5-11-30-16/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVVOAJKZIWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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